CK37, chemically known as N-(3,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide, is a synthetically derived organic compound primarily investigated for its potent and selective inhibitory activity against Monoacylglycerol Lipase (MAGL). [, ] MAGL is an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a crucial signaling molecule involved in various physiological processes. [, ] By inhibiting MAGL, CK37 effectively increases 2-AG levels in cells and tissues, making it a valuable tool for studying the endocannabinoid system and its therapeutic potential. [, ]
The synthesis of CK37 involves a multi-step process starting with the commercially available 4-ethylbenzoic acid. [] This starting material undergoes a series of reactions, including esterification, hydrazinolysis, cyclization with potassium thiocyanate, and finally, coupling with chloroacetyl chloride followed by a nucleophilic substitution with 3,5-dimethylaniline to yield CK37. []
CK37 comprises a 1,2,4-triazole ring core substituted at the 3-position with a thioacetate moiety further linked to a 3,5-dimethylphenyl group. [] The 5-position of the triazole ring is connected to a 4-ethylphenyl substituent. [] This specific arrangement of functional groups and substituents contributes to the unique biological activity of CK37. []
CK37 exerts its inhibitory action on MAGL through an irreversible mechanism involving a chemical reaction with the enzyme's active site. [, ] Specifically, CK37 interacts with the cysteine residues Cys208 or Cys242 and the catalytic Ser122 within the MAGL active site. [] This interaction leads to the covalent modification of the enzyme, rendering it incapable of hydrolyzing 2-AG. []
CK37 functions as a potent and irreversible inhibitor of MAGL. [, ] It acts by forming a covalent bond with cysteine residues (Cys208 or Cys242) and the catalytic Ser122 present in the enzyme's active site. [] This covalent modification permanently disables MAGL, preventing it from breaking down 2-AG and thereby leading to an increase in 2-AG levels. [, ] This increase in 2-AG can then modulate downstream signaling pathways associated with various physiological processes. [, ]
7.1. Investigating the Endocannabinoid System: CK37 serves as a valuable pharmacological tool to study the physiological roles of 2-AG and the endocannabinoid system in various biological processes, including pain, inflammation, and neurotransmission. [, ]
7.3. Modulating Autophagy: Research suggests that CK37 can induce autophagy, a cellular recycling process, in certain cancer cells, highlighting its potential for influencing cell survival and death pathways. []
7.4. Investigating Anti-Amoebic Activity: Preliminary studies indicate potential anti-amoebic effects of CK37, warranting further investigation for treating parasitic infections like amoebiasis. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: